molecular formula C17H18N2O3 B2789615 3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide CAS No. 1421443-53-9

3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide

Cat. No.: B2789615
CAS No.: 1421443-53-9
M. Wt: 298.342
InChI Key: DXJLKRCHALAUNZ-UHFFFAOYSA-N
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Description

3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide is a complex organic compound characterized by a benzamide group attached to a cyano group and a hydroxypropyl group substituted with a dimethylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,5-dimethylfuran-3-yl intermediate, followed by its reaction with a suitable hydroxypropylating agent. The resulting intermediate is then subjected to a cyano group introduction, often through a nucleophilic substitution reaction. Finally, the benzamide group is introduced via an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxypropyl and benzamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide: shares structural similarities with other benzamide derivatives and furan-containing compounds.

    2,5-dimethylfuran: A simpler furan derivative used in organic synthesis.

    Benzamide: A basic structure found in many pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its effects in various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula, which includes a cyano group and a benzamide moiety attached to a hydroxypropyl chain linked to a dimethylfuran derivative. The structural formula is crucial for understanding its biological interactions.

Research indicates that compounds with similar structures often exhibit activities through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives are known to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Production : Compounds like this compound may influence the production of pro-inflammatory cytokines.
  • Cell Viability and Proliferation : The compound's effects on cell viability in various cell lines are critical for evaluating its therapeutic potential.

In Vitro Studies

In vitro studies are essential for preliminary assessments of biological activity. The following table summarizes findings from recent research on the compound's effects on cell lines and cytokine production.

Study TypeCell Line UsedConcentration (µM)Effect Observed
Cytotoxicity AssayJ774 Macrophages25-100Significant reduction in cell viability
Cytokine ProductionJ774 Macrophages10-50Decreased IL-1β and TNFα levels
Inflammatory ModelZymosan-induced mice5-50 mg/kgReduced leukocyte migration by up to 90%

These results indicate that the compound has potential anti-inflammatory properties, particularly through the modulation of cytokine levels.

In Vivo Studies

In vivo studies provide insights into the compound's efficacy in living organisms. For instance, in models of induced inflammation, administration of the compound resulted in significant reductions in edema and leukocyte infiltration compared to control groups.

Case Studies

  • Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of similar compounds using CFA-induced paw edema models. The results indicated that compounds with structural similarities effectively reduced inflammation markers.
  • Neuroprotective Properties : Research on related benzamide derivatives has shown neuroprotective effects in models of neurodegeneration, suggesting that this compound may also possess such properties.

Properties

IUPAC Name

3-cyano-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-8-15(12(2)22-11)16(20)6-7-19-17(21)14-5-3-4-13(9-14)10-18/h3-5,8-9,16,20H,6-7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJLKRCHALAUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.